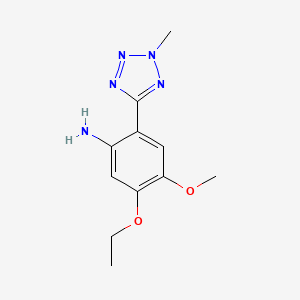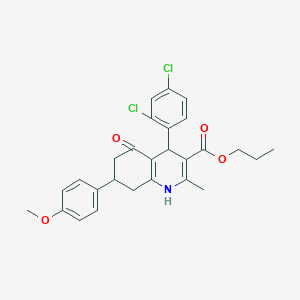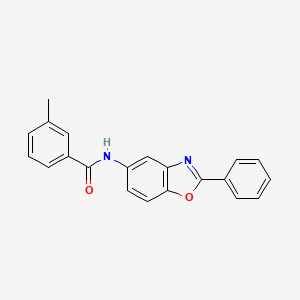![molecular formula C17H20ClN3O3 B4895765 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CHAM-1, is a pyrimidine derivative that has shown potential in various scientific research applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes and signaling pathways. 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. In neurological disorders, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function by increasing the expression of BDNF and NGF. In inflammation, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency and selectivity. It also has good solubility in aqueous and organic solvents, which makes it easy to use in various assays. However, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its instability in acidic and basic conditions. It also has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for the research of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to explore its potential in combination therapy with other anticancer drugs. Another direction is to investigate its potential in the treatment of other neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in inflammation and to explore its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has shown potential in various scientific research applications. Its synthesis method has been optimized to obtain high yields, and its mechanism of action has been studied extensively. 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, and further studies are needed to fully understand its potential in various scientific research applications.
Méthodes De Synthèse
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using various methods, including the reaction of 4-chlorobenzaldehyde with hexylamine, followed by the reaction with barbituric acid. Another method involves the reaction of 4-chlorobenzaldehyde with hexylamine, followed by the reaction with dimethylmalonate and ammonium acetate. These methods have been optimized to obtain high yields of 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has shown potential in various scientific research applications, including cancer treatment, neurological disorders, and inflammation. In cancer treatment, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neurological disorders, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and improve cognitive function. In inflammation, 1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-3-4-5-10-19-11-14-15(22)20-17(24)21(16(14)23)13-8-6-12(18)7-9-13/h6-9,11,23H,2-5,10H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVVZFUGDIEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)

![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)


![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)
![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)

![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)